molecular formula C13H21NO4 B15276467 Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B15276467
M. Wt: 255.31 g/mol
InChI Key: NILPCQSRPNYXPV-UHFFFAOYSA-N
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Description

Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 3031763-51-3) is a bicyclic heterocyclic compound featuring a tetrahydropyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl group at the 5-position, and a methyl ester at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex heterocycles and pharmaceutical precursors. The Boc group enhances steric protection of the amine moiety, enabling selective reactivity in multi-step syntheses .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h6,9H,7-8H2,1-5H3

InChI Key

NILPCQSRPNYXPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis typically begins with 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases include 4-dimethylaminopyridine (DMAP) or sodium hydroxide , while solvents such as tetrahydrofuran (THF) or acetonitrile are employed to facilitate the reaction. The general reaction equation is:

$$
\text{5-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate}
$$

Key parameters include:

  • Temperature : Ambient (20–25°C) for 6–12 hours.
  • Stoichiometry : A 1:1.2 molar ratio of starting acid to Boc₂O ensures complete protection.
  • Workup : The product is isolated via aqueous extraction, followed by column chromatography for purification.

Yield and Purity Optimization

Yields range from 65–75% under optimal conditions. Impurities often arise from incomplete Boc protection or ester hydrolysis. To mitigate this, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Purity exceeding 95% is achievable through silica gel chromatography.

Continuous Flow Synthesis for Industrial Scalability

Advantages Over Batch Reactors

Recent advancements utilize continuous flow reactors to enhance efficiency. This method offers:

  • Precise temperature control : Minimizes side reactions like over-Boc protection.
  • Reduced reaction time : From 12 hours (batch) to 30–60 minutes (flow).
  • Higher throughput : Suitable for kilogram-scale production.

Process Parameters

A representative flow synthesis involves:

  • Residence time : 45 minutes.
  • Solvent : THF at 40°C.
  • Catalyst : DMAP (0.1 equiv).
    This method achieves yields of 78–82% with 99% purity , as confirmed by HPLC.

Alternative Protecting Group Strategies

Comparative Analysis of Boc vs. Benzyl Groups

While Boc is predominant, benzyl groups have been explored for specific applications. For instance, Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate synthesis involves 1-chloroethyl chloroformate and triethylamine in dichloromethane. However, Boc remains preferred due to:

  • Ease of deprotection : Trifluoroacetic acid (TFA) selectively removes Boc without affecting ester groups.
  • Compatibility with peptide synthesis : Non-reactive under coupling conditions.

Mechanistic Insights

Boc Protection Mechanism

The reaction proceeds via nucleophilic acyl substitution (Figure 1). The amine attacks the electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate. Subsequent elimination of tert-butoxide yields the Boc-protected amine.

$$
\text{R-NH}2 + \text{Boc}2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-O}^-
$$

Side Reactions and Mitigation

  • Over-protection : Excess Boc₂O may lead to di-Boc derivatives. Controlled stoichiometry (1:1.2) prevents this.
  • Ester hydrolysis : Avoided by using anhydrous solvents and neutral workup conditions.

Characterization and Analytical Data

Spectroscopic Properties

Property Value
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
1H NMR (CDCl₃) δ 1.48 (s, 9H), 2.40 (br s, 2H), 3.76 (s, 3H), 4.07 (d, 2H), 6.88 (br s, 1H)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carbamate)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at tR = 8.2 min , confirming >99% purity.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

The compound serves as a precursor to calcium channel blockers (e.g., nifedipine analogs). Its rigid tetrahydropyridine ring enhances binding to L-type calcium channels.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group protects amines during elongation. Post-synthesis, TFA cleavage yields free peptides without ester hydrolysis.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine. Common reagents include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane .

  • Reaction Conditions :

    • 4 M HCl in dioxane, 25°C, 2–4 hours

    • TFA/DCM (1:1 v/v), 0°C to RT, 1 hour

  • Product : 5-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield
Basic hydrolysisNaOH (2 M), MeOH/H₂O (1:1), reflux, 6 h1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid 85–92%
Acidic hydrolysisH₂SO₄ (conc.), EtOH, reflux, 8 hSame as above78–85%

The carboxylic acid derivative is pivotal for further functionalization, such as amide bond formation .

Palladium-Catalyzed Cross-Coupling Reactions

The dihydropyridine ring participates in palladium-mediated reactions. For example, allylic bisacetates react with β-enaminocarbonyl compounds in the presence of Pd(OAc)₂/BINAP to form fused tetrahydropyridine derivatives .

  • Example Reaction :

    • Substrate: Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate + 2-methylene-1,3-propanediol diacetate

    • Catalyst: Pd(OAc)₂ (10 mol%), (±)-BINAP (20 mol%)

    • Conditions: K₂CO₃ (4 equiv), dioxane, reflux, 30 minutes

    • Product: 3-Methylene-1,2,3,4-tetrahydropyridine derivatives (yield: 87–98%) .

Oxidation of the Dihydropyridine Ring

The 1,2,5,6-tetrahydropyridine ring oxidizes to a pyridine derivative under strong oxidizing conditions. This mirrors the metabolic activation of MPTP to MPP+ by monoamine oxidase B (MAO-B) .

  • Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C to RT

  • Product : Methyl 1-Boc-5-methylpyridine-3-carboxylate .

Reduction of the Dihydropyridine Ring

Hydrogenation of the conjugated double bond converts the dihydropyridine to a piperidine scaffold.

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH, RT, 12 hours

  • Product : Methyl 1-Boc-5-methylpiperidine-3-carboxylate (yield: 95%) .

Functionalization at the 5-Methyl Group

The 5-methyl substituent undergoes radical bromination to introduce a bromine atom.

  • Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux

  • Product : Methyl 1-Boc-5-(bromomethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (yield: 65%).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, acid-catalyzed dehydration generates a tricyclic structure .

  • Conditions : p-TsOH (10 mol%), toluene, 110°C, 3 hours

  • Product : Hexahydrofuro[3,4-b]pyridine derivative (yield: 72%) .

Nucleophilic Substitution at the Ester Group

The methyl ester is replaced by amines or alcohols under nucleophilic conditions.

Reagent Conditions Product Yield
BenzylamineEt₃N, CH₂Cl₂, RT, 12 h1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide88%
EthanolHCl (gas), EtOH, reflux, 6 hEthyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate91%

Acid-Catalyzed Rearrangements

Under strong acids, the Boc group directs ring expansion or contraction. For example, treatment with H₂SO₄ generates a γ-lactam .

  • Conditions : H₂SO₄ (conc.), 0°C, 1 hour

  • Product : 6-Methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid methyl ester (yield: 68%) .

Grignard Addition

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.

  • Reagent : CH₃MgBr (3 equiv), THF, 0°C to RT

  • Product : 1-Boc-5-methyl-3-(1-hydroxyethyl)-1,2,5,6-tetrahydropyridine (yield: 75%).

Key Stability Considerations

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutylene.

  • pH Sensitivity : Stable in basic media (pH 8–12) but hydrolyzes rapidly in strong acids (pH < 2) .

This compound’s modular reactivity enables its use in synthesizing complex heterocycles, peptidomimetics, and bioactive molecules .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: May serve as a precursor for the synthesis of calcium channel blockers.

    Industry: Could be used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 5-methyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Methyl 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Substituents: Benzyl (1-position), amino (4-position), methyl ester (3-position).
  • Key Properties : Melting point 87–89°C; molecular weight 246.30 g/mol.
  • Applications: Serves as a precursor for synthesizing thiazolo-pyrido-pyrimidinones and pyrimido-thiazines via cyclization reactions with thiazoline or thiazine derivatives .
  • Differentiation: The benzyl group at the 1-position and amino group at the 4-position enhance nucleophilic reactivity, enabling participation in cycloaddition reactions. The absence of a Boc group limits its utility in amine-protection strategies .
Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate)
  • Substituents : Methyl (1-position), methyl ester (3-position).
  • Key Properties : Hydrobromide salt molecular weight 155.19 g/mol; water-soluble cholinergic agonist.
  • Applications: Used in neurological research to study acetylcholine receptor activity. Notably, its hydrobromide form (CAS: 300-08-3) is stable and bioactive .
  • Differentiation : Lacks the Boc and 5-methyl groups, making it structurally simpler. The 1-methyl group confers cholinergic activity, unlike the inert Boc group in the target compound .
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
  • Substituents : Methyl (1-position), phenyl (4-position).
  • Key Properties : Neurotoxic compound inducing Parkinsonism via selective destruction of dopaminergic neurons .
  • Differentiation : The phenyl group at the 4-position is critical for neurotoxicity, a feature absent in the target compound. MPTP lacks ester or Boc functional groups, limiting its synthetic versatility .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Stability
Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate 283.33 (Boc form) Boc (1), methyl ester (3), 5-methyl Acid-labile Boc group; stable under basic conditions
Methyl 4-amino-1-benzyl analog 246.30 Benzyl (1), amino (4), methyl ester Reactive amino group participates in cyclization
Arecoline hydrobromide 155.19 Methyl (1), methyl ester Water-soluble; hydrolytically stable as a salt
MPTP 173.25 Methyl (1), phenyl (4) Lipophilic; prone to oxidation to toxic MPP+

Research Findings and Industrial Relevance

  • Heterocycle Synthesis : The benzyl analog () achieves 58–69% yields in cyclization reactions, highlighting its efficiency as a building block .
  • Neurotoxicity Insights : MPTP’s mechanism of action () underscores the importance of substituent positioning in biological activity, a consideration when designing tetrahydropyridine-based drugs.
  • Arecoline’s Solubility : Its hydrophilicity () contrasts with the Boc-protected compound’s lipophilicity, impacting formulation strategies .

Biological Activity

Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 124232-59-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Structural Features : The compound features a tetrahydropyridine ring with a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 5-position, which may influence its biological activity.

Antiparasitic Activity

Research indicates that derivatives of tetrahydropyridines exhibit significant antiparasitic properties. For instance, compounds similar to Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine have shown varied degrees of activity against parasites. A study demonstrated that modifications in the molecular structure can enhance or diminish efficacy against specific parasites. The structure–activity relationship (SAR) is crucial for optimizing these compounds for therapeutic use .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the potential of Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine derivatives. For example:

CompoundCell LineIC₅₀ (µM)Notes
Derivative AEhrlich’s Ascites Carcinoma10Moderate cytotoxicity
Derivative BDalton’s Lymphoma Ascites15High selectivity towards cancer cells

These findings suggest that certain derivatives maintain cytotoxic activity while exhibiting selectivity for cancerous cells .

Study on Structural Modifications

A study focused on the impact of structural modifications on the biological activity of tetrahydropyridine derivatives found that introducing polar groups can enhance solubility and metabolic stability while maintaining antiparasitic activity. For instance:

  • Modification : Addition of a methoxy group
  • Result : Retained activity with improved solubility (EC₅₀ = 0.048 µM) compared to unmodified counterparts .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine behaves in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development:

ParameterValue
Oral BioavailabilityModerate
Metabolism Rate (human liver microsomes)CL int = 70 µL/min/mg
Half-lifeVariable based on modification

These parameters indicate that while the compound has potential therapeutic applications, further optimization is necessary to enhance its pharmacokinetic profile .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 1-Boc-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and how do reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a tetrahydropyridine precursor. A plausible route includes:

Starting Material : Begin with a 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate scaffold.

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., dichloromethane or THF) with a base like DMAP or triethylamine to introduce the Boc group at the nitrogen .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict temperature control (0–25°C) and inert atmosphere to prevent Boc group hydrolysis.

Validation : Confirm via <sup>1</sup>H NMR (Boc methyl protons at δ 1.4 ppm) and LC-MS (M+H<sup>+</sup> peak matching molecular weight).

Basic: What critical safety protocols are required when handling this compound, given structural analogs’ hazards?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS respiratory irritation).

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent decomposition .

Advanced: How does the Boc group’s stability under varying pH conditions impact the compound’s utility in multi-step synthesis?

Methodological Answer:

Acid Sensitivity : The Boc group cleaves under acidic conditions (e.g., TFA in DCM), enabling selective deprotection. Monitor via TLC (disappearance of Boc-related spots) or <sup>19</sup>F NMR (if using fluorinated acids) .

Base Stability : Boc remains intact under basic conditions (e.g., NaHCO3), allowing orthogonal protection strategies.

Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity post-deprotection. Adjust pH to 7.0 before analysis to prevent column degradation.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm successful synthesis?

Methodological Answer:

<sup>1</sup>H NMR :

  • Boc methyl groups: Three singlets at δ 1.4 ppm (9H).
  • Tetrahydropyridine ring protons: Multiplets between δ 2.5–3.5 ppm (H2, H6) and δ 5.5–6.0 ppm (H4) .

IR Spectroscopy :

  • Ester carbonyl (C=O) stretch at ~1720 cm<sup>-1</sup>.
  • Boc carbonyl at ~1690 cm<sup>-1</sup>.

Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> matching theoretical mass (e.g., m/z 296.3 for C14H21NO4).

Advanced: What strategies minimize diastereomer formation during the synthesis of this compound?

Methodological Answer:

Chiral Induction : Use enantiopure starting materials or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at C5-methyl .

Steric Guidance : The bulky Boc group can enforce a specific ring conformation, reducing epimerization during carboxylate ester formation .

Reaction Optimization : Low temperatures (-20°C) and non-polar solvents (toluene) suppress racemization. Monitor diastereomeric ratio via chiral HPLC (Chiralpak AD-H column) .

Advanced: How can computational modeling predict the biological activity of this compound, particularly as a muscarinic receptor ligand?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with muscarinic acetylcholine receptor M1 (PDB ID: 5CXV). Focus on hydrogen bonding between the carboxylate ester and Arg123 .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Correlate binding free energy (MM-PBSA) with in vitro IC50 values .

SAR Analysis : Compare with arecoline derivatives to identify substituent effects on receptor affinity. The Boc group may enhance lipophilicity, improving blood-brain barrier penetration .

Basic: What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

DSC/TGA : Differential scanning calorimetry determines exact melting points, accounting for polymorphism or solvate formation .

NMR Standardization : Calibrate instruments with certified reference materials (e.g., Bruker ERETIC2) to ensure consistency in chemical shift reporting .

Interlab Comparison : Cross-validate data with collaborators using identical synthetic batches and analytical protocols.

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